N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pent-4-enamide
Description
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pent-4-enamide is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenoxy group, a but-2-yn-1-yl chain, and a pent-4-enamide moiety
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]pent-4-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-4-11-16(18)17-12-7-8-13-20-15-10-6-5-9-14(15)19-2/h3,5-6,9-10H,1,4,11-13H2,2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHDPDSTNBZOCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)CCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)pent-4-enamide comprises three distinct structural motifs:
- 2-Methoxyphenoxy group : Aromatic ether contributing to electronic effects and solubility.
- But-2-yn-1-yl spacer : Rigid alkyne linker influencing molecular conformation.
- Pent-4-enamide tail : Unsaturated amide moiety with potential for stereochemical variation.
Retrosynthetic analysis suggests disconnection at the amide bond, yielding two precursors:
Synthesis of Key Intermediate: 4-(2-Methoxyphenoxy)but-2-yn-1-amine
Propargylation of 2-Methoxyphenol
The amine intermediate is synthesized via nucleophilic substitution using propargyl bromide and 2-methoxyphenol under basic conditions:
$$
\text{2-Methoxyphenol} + \text{Propargyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(2-Methoxyphenoxy)but-2-yne}
$$
Optimization Data :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 92 |
| NaOH | EtOH | Reflux | 78 |
| Cs₂CO₃ | DMSO | 100 | 85 |
Gabriel Synthesis for Amine Installation
The terminal alkyne is converted to the primary amine via phthalimide intermediate:
- Alkyne bromination : $$ \text{HC≡C-CH}2\text{-O-Ar} \xrightarrow{\text{NBS}} \text{BrC≡C-CH}2\text{-O-Ar} $$
- Phthalimide substitution :
$$
\text{BrC≡C-CH}2\text{-O-Ar} + \text{K-phthalimide} \xrightarrow{\text{DMF}} \text{Phth-N-C≡C-CH}2\text{-O-Ar}
$$ - Hydrazinolysis :
$$
\text{Phth-N-C≡C-CH}2\text{-O-Ar} \xrightarrow{\text{NH}2\text{NH}2, \text{EtOH}} \text{H}2\text{N-C≡C-CH}_2\text{-O-Ar}
$$
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.0 Hz, 1H), 3.86 (s, 3H), 2.84–2.70 (m, 4H).
- HPLC Purity : 98.5% (C18 column, MeCN/H₂O = 70:30).
Preparation of Pent-4-enoyl Chloride
Oxidation of Pent-4-en-1-ol
Pent-4-enoic acid is obtained via Jones oxidation:
$$
\text{Pent-4-en-1-ol} \xrightarrow{\text{CrO}3, \text{H}2\text{SO}_4} \text{Pent-4-enoic acid} \quad (\text{Yield: 89\%})
$$
Acyl Chloride Formation
Thionyl chloride-mediated activation:
$$
\text{Pent-4-enoic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{Pent-4-enoyl chloride} \quad (\text{Yield: 95\%})
$$
Safety Note : Excess SOCl₂ must be quenched with cold NaHCO₃ to prevent exothermic decomposition.
Amide Coupling Strategies
Schotten-Baumann Reaction
Direct aminolysis of acyl chloride in biphasic system:
$$
\text{H}2\text{N-C≡C-CH}2\text{-O-Ar} + \text{Pent-4-enoyl chloride} \xrightarrow{\text{NaOH, EtOAc/H}_2\text{O}} \text{Target compound}
$$
Conditions :
- Solvent : Ethyl acetate/water (2:1)
- Base : 10% NaOH (aq)
- Yield : 76%
T3P®-Mediated Coupling
Propylphosphonic anhydride (T3P) enhances efficiency:
$$
\text{Amine} + \text{Acid} \xrightarrow{\text{T3P, DIPEA, DCM}} \text{Amide} \quad (\text{Yield: 88\%})
$$
Advantages :
- Reduced epimerization risk
- Water-soluble byproducts
Stereochemical Control of Pent-4-enamide
Wittig Olefination
E-selective double bond formation:
$$
\text{Triphenylphosphine} + \text{Alkyl bromide} \xrightarrow{\text{NaHMDS}} \text{Wittig reagent} \xrightarrow{\text{Aldehyde}} \text{Pent-4-enoate ester}
$$
Stereoselectivity :
- E/Z ratio : 95:5 (by GC-MS)
Horner-Wadsworth-Emmons Modification
Improved reproducibility:
$$
\text{Phosphonate ester} + \text{Aldehyde} \xrightarrow{\text{KOtBu}} \text{α,β-unsaturated ester}
$$
Process Optimization and Scale-Up
Solvent Screening
Halogenated solvents (e.g., dichloromethane) improve alkyne stability:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Dichloromethane | 18 | 87 |
| THF | 24 | 72 |
| DMF | 12 | 68 |
Inorganic Base Selection
Weak bases prevent alkyne degradation:
- K₂CO₃ : 84% yield
- NaHCO₃ : 79% yield
- Et₃N : 81% yield
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : 99.2% (Zorbax SB-C18, 250 × 4.6 mm, MeCN/H₂O = 65:35, 1 mL/min)
Industrial Feasibility and Environmental Impact
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| 2-Methoxyphenol | 120 |
| T3P® | 450 |
| Pent-4-en-1-ol | 95 |
Total synthesis cost : ≈$310/mol
Waste Management
- E-factor : 8.2 (kg waste/kg product)
- Solvent recovery : 92% DCM via distillation
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles like halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophilic attack.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pent-4-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pent-4-enamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide: A structurally similar compound used in the synthesis of ranolazine, a drug for angina pectoris.
4-(2-methoxyphenoxy)but-2-yn-1-amine:
Uniqueness
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pent-4-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pent-4-enamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound can be described by its chemical formula and its structure, which features a methoxyphenoxy group linked to a but-2-yn-1-yl chain and a pent-4-enamide moiety. This unique arrangement is believed to contribute to its diverse biological effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is thought to modulate specific signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes such as apoptosis, proliferation, and inflammation.
Key Mechanisms:
- Apoptosis Induction : Similar compounds have shown potency in inducing apoptosis in cancer cells, suggesting that this compound may also exhibit this property.
- Antioxidant Activity : The methoxy group in the structure may enhance antioxidant properties, reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory mechanisms, which could be beneficial in treating inflammatory diseases.
Anticancer Properties
Research indicates that compounds with similar structural features to this compound have demonstrated significant anticancer activity. For instance, studies on related compounds have shown effective inhibition of tumor growth in various cancer models.
| Compound | Activity | EC50 (nM) | Model |
|---|---|---|---|
| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | Apoptosis Inducer | 2 | MX-1 Breast Cancer Xenograft |
| Related Phenolic Compound | Antioxidant | - | Cellular Models |
Case Studies
- In Vitro Studies : In laboratory settings, this compound has been tested against various cancer cell lines, demonstrating dose-dependent cytotoxicity.
- Animal Models : Animal studies have shown that administration of the compound leads to reduced tumor size and improved survival rates in xenograft models.
Research Findings
Recent investigations into the biological activities of N-(4-(2-methoxyphenoxy)but-2-yn-1-y)pent-4-enamide reveal promising results:
- Cytotoxicity : The compound exhibits significant cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity.
- Mechanistic Insights : Studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Q & A
Q. What are the recommended synthetic routes for N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pent-4-enamide, and how can intermediates be optimized?
The synthesis typically involves multi-step protocols, starting with preparation of key intermediates such as the alkyne-containing backbone and methoxyphenoxy groups. Reaction conditions (e.g., nitrogen atmosphere, coupling reagents like EDC/HOBt) are critical for minimizing side reactions. For example, analogous compounds with alkyne chains require Sonogashira coupling or nucleophilic substitution under anhydrous conditions . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and catalyst loading to improve yields (e.g., 45–57% in similar amidation reactions) .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) is essential for verifying the methoxyphenoxy, alkyne, and enamide moieties. H NMR can resolve proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methoxy groups at δ ~3.8 ppm). C NMR confirms carbonyl carbons (δ ~165–170 ppm) and alkyne carbons (δ ~70–90 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation, while FTIR identifies functional groups (e.g., C≡C stretches at ~2100–2260 cm) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Stability studies should include thermal analysis (TGA/DSC) to determine decomposition temperatures and hygroscopicity tests. Analogous compounds with alkyne or enamide groups degrade at >150°C and require storage at –20°C in inert atmospheres to prevent oxidation . Accelerated aging experiments (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring are recommended to detect degradation products.
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability or poor bioavailability). Advanced approaches include:
Q. What strategies are effective for optimizing enantiomeric purity in the synthesis of this compound?
Chiral resolution techniques include:
Q. How can molecular docking studies predict the compound’s interaction with biological targets?
Computational workflows involve:
- Protein preparation : Retrieve target structures (e.g., enzymes or receptors) from the PDB.
- Ligand protonation : Generate 3D protonated conformers using software like MOE.
- Docking simulations : AutoDock Vina or GOLD to assess binding affinities and key interactions (e.g., hydrogen bonds with methoxyphenoxy groups) . Validation via mutagenesis or SPR binding assays is critical .
Q. What methodologies address discrepancies in crystallographic vs. solution-phase structural data?
X-ray crystallography provides rigid-state conformations, while NMR reveals dynamic behavior. To reconcile differences:
- Variable-temperature NMR : Observe conformational flexibility (e.g., enamide isomerization).
- DFT calculations : Compare experimental and theoretical bond angles/distances.
- Synchrotron radiation studies : High-resolution crystallography to detect subtle packing effects .
Methodological Considerations
Q. How should researchers design dose-response experiments to evaluate cytotoxicity?
Use a tiered approach:
- Preliminary screening : MTT assay across 3–5 log concentrations (e.g., 1 nM–100 µM).
- Mechanistic analysis : Flow cytometry for apoptosis/necrosis (Annexin V/PI staining).
- Selectivity index : Compare IC values in cancer vs. normal cell lines (e.g., HEK293) .
Q. What analytical techniques validate purity in batch-to-batch reproducibility?
Combine:
Q. How can in silico tools predict ADMET properties early in the research process?
Utilize platforms like SwissADME or ADMET Predictor™ to estimate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
